2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride

Lipophilicity Computed Property Comparison Regioisomer Differentiation

2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride (CAS 1464880-57-6) is a dual-function sulfonyl chloride incorporating a tetrahydrofuran (THF/oxolane) ether moiety connected via a branched butane spacer. With a molecular formula C10H19ClO4S and a molecular weight of 270.77 g/mol, it belongs to the sulfonyl chloride class widely employed as electrophilic intermediates for sulfonamide, sulfonate ester, and sulfone construction in medicinal chemistry and PROTAC linker synthesis.

Molecular Formula C10H19ClO4S
Molecular Weight 270.77 g/mol
Cat. No. B13639403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride
Molecular FormulaC10H19ClO4S
Molecular Weight270.77 g/mol
Structural Identifiers
SMILESCCC(COCC1CCCO1)CS(=O)(=O)Cl
InChIInChI=1S/C10H19ClO4S/c1-2-9(8-16(11,12)13)6-14-7-10-4-3-5-15-10/h9-10H,2-8H2,1H3
InChIKeyZITFUGSRHQEUAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride: A Bench-Stable Sulfonylating Agent for Modular Linker Design


2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride (CAS 1464880-57-6) is a dual-function sulfonyl chloride incorporating a tetrahydrofuran (THF/oxolane) ether moiety connected via a branched butane spacer [1]. With a molecular formula C10H19ClO4S and a molecular weight of 270.77 g/mol, it belongs to the sulfonyl chloride class widely employed as electrophilic intermediates for sulfonamide, sulfonate ester, and sulfone construction in medicinal chemistry and PROTAC linker synthesis . Its branched architecture at the 2-position of the butane backbone distinguishes it from linear-chain sulfonyl chlorides, potentially altering steric demand during nucleophilic displacement reactions [2].

Workflow Sulfonamide, sulfonate ester, and sulfone synthesis via electrophilic sulfonylation
Selection Branched 2-THF-yl butane spacer for PROTAC linker and medicinal chemistry design
Use Context Modular building block research requiring regiochemically defined sulfonyl chloride

Why Regioisomeric Substitution Fails: 2-THF-yl vs 3-THF-yl Sulfonyl Chlorides Are Not Interchangeable in Regioselective Derivatization


The closest structural analog, 2-(((tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride (CAS 1489296-01-6), differs solely in the attachment position on the THF ring (3-yl vs. 2-yl). This single-atom connectivity shift alters the computed lipophilicity (XLogP3-AA = 1.6 for the 3-yl regioisomer versus 1.8 for the 2-yl target compound) [1], affecting phase-partitioning and membrane permeability in downstream products. Moreover, the 2-yl attachment places the ethereal oxygen in direct proximity to the methoxy linker, which can modulate the electron density and hydrogen-bond acceptor capacity of the sulfonyl chloride, influencing regioselective nucleophilic attack kinetics [2]. Procurement records indicate a price differential: Enamine offers the 2-yl compound at approximately $770/g (95% purity) compared to $809/0.5 g for the 3-yl isomer, suggesting distinct synthetic accessibility and cost-of-goods profiles that cannot be assumed equivalent [3].

Target (2-THF-yl)
3-THF-yl Regioisomer
Mismatch Risk
Oxygen at THF 2-position
Oxygen at THF 3-position
Proximal ethereal oxygen may modulate electron density at the sulfonyl center, altering nucleophilic attack kinetics
Higher computed lipophilicity
Lower computed lipophilicity
Phase-partitioning and passive permeability may differ in downstream conjugates
Reported lower unit cost (catalog)
Reported higher unit cost (catalog)
Cost-per-gram is not directly transferable; procurement economics differ

Head-to-Head and Quantitative Evidence Dimensions for 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride


Computed Lipophilicity: 2-THF-yl Exhibits ΔXLogP3-AA = +0.2 Over 3-THF-yl Regioisomer

When comparing the target 2-THF-yl compound (CAS 1464880-57-6) against its direct regioisomer 2-(((tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride (CAS 1489296-01-6), PubChem computed XLogP3-AA values demonstrate a quantifiable lipophilicity difference: 1.8 for the 2-yl isomer versus 1.6 for the 3-yl isomer, yielding ΔlogP = +0.2 [1][2]. This difference arises from the oxygen proximity effect in the 2-substituted THF ring, which reduces hydrogen-bond basicity relative to the 3-substituted analog.

Computed Lipophilicity
Computed
ΔXLogP3-AA = +0.2 (2-yl > 3-yl)
Supports lipophilicity-driven regioisomer selection
PubChem computed value; no experimental logP
Lipophilicity Computed Property Comparison Regioisomer Differentiation

Topological Polar Surface Area Parity: Equivalent H-Bond Acceptor Capacity (TPSA = 61 Ų)

Despite differing THF attachment points, both the 2-yl and 3-yl regioisomers share an identical topological polar surface area (TPSA) of 61 Ų and the same number of hydrogen bond acceptors (4), as computed by Cactvs 3.4.6.11 [1][2]. This parity indicates that the two regioisomers are predicted to have equivalent overall hydrogen-bond acceptor capacity, contributing equally to aqueous solubility potential and blood-brain barrier permeability predictions based on the Veber rule.

Topological PSA
Computed
TPSA = 61 Ų (identical)
Equivalent H-bond acceptor capacity between regioisomers
Cactvs computation; solubility prediction parity
Topological Polar Surface Area Hydrogen Bonding Drug-likeness Prediction

Procurement Cost Efficiency: 2-THF-yl Isomer Offers Lower Cost-Per-Gram at Research Scale (Enamine Catalog)

A price comparison from the Enamine catalog (via Kuujia platform, 2023 data) shows that the 2-yl isomer is listed at $770 per gram (95% purity) while the 3-yl isomer is priced at $809 per 0.5 grams (also 95% purity), equating to approximately $1,618 per gram [1][2]. This represents a cost advantage factor of roughly 2.1× per gram for the 2-yl regioisomer at the 1-gram research scale.

Procurement Cost
Catalog data
~2.1× lower cost-per-gram for 2-yl isomer
Enables budget-sensitive regioisomer procurement
Enamine catalog pricing; may vary with lot size
Procurement Economics Research-Scale Synthesis Building Block Cost Analysis

Rotatable Bond Count and Conformational Flexibility: 2-THF-yl Retains 7 Rotatable Bonds Identical to 3-THF-yl Regioisomer

Both regioisomers possess 7 rotatable bonds as computed by Cactvs [1][2]. This indicates that the branched butane-ether-THF architecture preserves the same degree of conformational freedom regardless of THF attachment position. The flexibility may enable the sulfonyl chloride group to adopt multiple reactive conformations for nucleophilic attack, a property that is conserved between regioisomers.

Rotatable Bonds
Computed
7 (identical)
Conformational flexibility conserved across regioisomers
Entropic contributions to binding unlikely to differ
Conformational Flexibility Molecular Dynamics Rotatable Bond Count

Reactivity Class-Level Inference: Branched 2-Substituted Butane Sulfonyl Chlorides Exhibit Slower Hydrolysis Than Linear Analogs

While no direct hydrolysis rate constants have been reported for this specific compound, structure-reactivity relationships established for alkanesulfonyl chlorides indicate that branching at the α- or β-position relative to the –SO2Cl group reduces hydrolysis rates by 1.5- to 3-fold compared to linear n-alkanesulfonyl chlorides (e.g., 1-butanesulfonyl chloride, CAS 2386-60-9) due to increased steric shielding of the electrophilic sulfur center [1]. The 2-substituted butane architecture of this compound places a –CH2-O-THF substituent at the β-position, which is predicted to confer intermediate hydrolytic stability between linear and fully α-branched sulfonyl chlorides.

Hydrolytic Stability (Predicted)
Class-level inference
Estimated 1.5–3× slower hydrolysis vs. linear analog
Context-dependent bench stability; class-level SAR
No direct measurement; requires experimental validation
Hydrolytic Stability Steric Shielding Sulfonyl Chloride Reactivity

Prioritized Application Scenarios for 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride Based on Evidence


Regioselective Sulfonamide Library Synthesis Requiring Defined Lipophilicity Gradients

When constructing sulfonamide libraries for structure-activity relationship (SAR) studies, the quantifiable ΔXLogP3-AA of +0.2 between the 2-THF-yl and 3-THF-yl regioisomers [1] enables intentional tuning of lipophilicity without altering TPSA. Researchers can select the 2-yl compound when higher logP is desired to improve passive membrane permeability of final conjugates, while using identical reaction conditions and purification protocols as the 3-yl analog.

Cost-Constrained Parallel Synthesis of PROTAC Linker Precursors

The 2.1× lower cost-per-gram of the 2-yl isomer relative to the 3-yl regioisomer [2] makes it the economically rational choice for pilot-scale parallel synthesis of sulfonamide-based PROTAC linkers. This cost advantage is particularly impactful when synthesizing 50–100 member libraries where cumulative procurement savings can exceed several thousand dollars without compromising the sulfonyl chloride reactivity profile.

Aqueous-Tolerant Sulfonylation Protocols Leveraging Branched-Chain Hydrolytic Stability

The β-branched butane architecture of this compound is predicted, based on class-level sulfonyl chloride SAR, to confer 1.5–3× greater hydrolytic stability compared to linear 1-butanesulfonyl chloride [3]. This property makes it suitable for sulfonylation reactions conducted in mixed aqueous-organic solvent systems, reducing the need for strictly anhydrous conditions and improving reproducibility in multi-step protocols.

Modular Building Block for Agrochemical Sulfonamide Intermediates

The presence of both a THF ether (enhancing polar aprotic solubility) and a sulfonyl chloride electrophile positions this compound as a versatile intermediate for agrochemical sulfonamide synthesis, as cited in general sulfonyl chloride applications for herbicide precursors [4]. The 2-THF-yl attachment may offer distinct regioselectivity in subsequent ring-opening or nucleophilic aromatic substitution reactions compared to the 3-yl or linear analogs.

Application
Selection Property
Validation Focus
Sulfonamide library SAR studies
Regioisomer lipophilicity differentiation
Computed logP and TPSA parity review
PROTAC linker parallel synthesis
Procurement cost efficiency
Unit-cost benchmarking
Aqueous-compatible sulfonylation
Predicted branched-chain hydrolytic stability
Class-level SAR hydrolysis review
Agrochemical sulfonamide intermediates
THF-ether and sulfonyl chloride dual reactivity
Regioselective derivatization applicability
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